1-Chloro-2-[(2-methoxyphenyl)methyl]benzene
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Overview
Description
1-Chloro-2-[(2-methoxyphenyl)methyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(2-methoxyphenyl)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with chlorobenzene in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[(2-methoxyphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 2-[(2-methoxyphenyl)methyl]phenol or 2-[(2-methoxyphenyl)methyl]aniline.
Oxidation: 2-[(2-methoxyphenyl)methyl]benzaldehyde or 2-[(2-methoxyphenyl)methyl]benzoic acid.
Reduction: 2-[(2-methoxyphenyl)methyl]benzene derivatives with different functional groups.
Scientific Research Applications
1-Chloro-2-[(2-methoxyphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(2-methoxyphenyl)methyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a covalent bond with nucleophiles. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Chloro-2-methylbenzene: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Chloro-1-methoxybenzene: Similar structure but with the chlorine and methoxy groups in different positions, affecting its reactivity and applications.
1-Chloro-2-[(2-hydroxyphenyl)methyl]benzene:
Uniqueness: 1-Chloro-2-[(2-methoxyphenyl)methyl]benzene is unique due to the presence of both chlorine and methoxyphenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
62706-95-0 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-2-[(2-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-9-5-3-7-12(14)10-11-6-2-4-8-13(11)15/h2-9H,10H2,1H3 |
InChI Key |
IMABAKOSDUDIEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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